molecular formula C25H23N3O5S B2768185 N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide CAS No. 1005295-84-0

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide

Cat. No.: B2768185
CAS No.: 1005295-84-0
M. Wt: 477.54
InChI Key: GKCAPNSNSTYNFR-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Mechanism of Action

Mode of Action

Similar compounds have been found to exhibit inhibitory activities against certain enzymes The compound might interact with its targets, leading to changes in their function

Biochemical Pathways

Compounds with similar structures have been found to affect various biological pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context. More research is needed to fully understand the biochemical pathways affected by this compound.

Result of Action

Similar compounds have been found to exhibit substantial antiviral activity . The specific effects of this compound could vary depending on the cellular context and the specific targets of the compound.

Preparation Methods

The synthesis of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route may include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide can be compared with other pyridazine derivatives, such as:

    Zardaverine: An anti-platelet agent with a similar pyridazine core.

    Emorfazone: An anti-inflammatory agent with a pyridazine structure.

    Pyridaben: A herbicide with a pyridazine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxyphenyl and phenoxybenzenesulfonamide groups, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-31-20-9-7-19(8-10-20)24-15-16-25(28-27-24)32-18-17-26-34(29,30)23-13-11-22(12-14-23)33-21-5-3-2-4-6-21/h2-16,26H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCAPNSNSTYNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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